Psammaplysin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dioxa-2-azaspiro(4.6)undeca-2,7,9-triene-3-carboxamide, 8,10-dibromo-N-(3-(2,6-dibromo-4-(1-hydroxy-2-(methylamino)ethyl)phenoxy)propyl)-4-hydroxy-9-methoxy- is a natural product found in Aplysinella and Pseudoceratina purpurea with data available.
Scientific Research Applications
Synthesis and Chemical Behavior
Spirocyclohexadienones Study : Research by Glushkov et al. (2011) examines the behavior of 1-substituted 2-azaspiro[4.5]undeca-1,6,9-trienes, closely related to the compound , focusing on their hydrolytic cleavage and rearrangement to form substituted N-[2-(p-hydroxyphenyl)ethyl] carboxylic acid amides (Glushkov, Rotermel, Odegova, & Shklyaev, 2011).
Prins Cascade Cyclization : Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, which are structurally related to the compound of interest, showing potential for synthesizing spiromorpholinotetrahydropyran derivatives (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Three-Component Condensation : Sabitov et al. (2020) investigated the three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, leading to the synthesis of compounds similar to the target compound, highlighting their significance in medicinal chemistry (Sabitov, Dmitriev, Belozerova, Sal’nikova, & Maslivets, 2020).
Potential Biological Activities
Bromotyrosine Alkaloids Study : A study by Kurimoto et al. (2018) on bromotyrosine alkaloids from marine sponges revealed compounds containing 8,10-dibromo-9-methoxy-1,6-dioxa-2-azaspiro[4.6]undeca-2,7,9-trien-4-ol units. These compounds exhibited antimalarial activities, suggesting potential biological applications of similar structures (Kurimoto, Ohno, Hokari, Ishiyama, Iwatsuki, Ōmura, Kobayashi, & Kubota, 2018).
Antiviral Evaluation of Spirothiazolidinone Derivatives : Apaydın et al. (2020) synthesized and evaluated N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, which are structurally related to the compound of interest, for their antiviral activity. This highlights the potential antiviral properties of related spiro compounds (Apaydın, Loy, Stevaert, & Naesens, 2020).
Highly Polar Spiroisoxazolines Study : Rogers and Molinski (2007) isolated novel brominated spiroisoxazolines from a marine sponge, including structures similar to the compound . These findings point to the potential of such compounds in natural product chemistry and bioactive material discovery (Rogers & Molinski, 2007).
Properties
CAS No. |
142449-78-3 |
---|---|
Molecular Formula |
C22H25Br4N3O7 |
Molecular Weight |
763.1 g/mol |
IUPAC Name |
7,9-dibromo-N-[3-[2,6-dibromo-4-[1-hydroxy-2-(methylamino)ethyl]phenoxy]propyl]-4-hydroxy-8-methoxy-1,11-dioxa-2-azaspiro[4.6]undeca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C22H25Br4N3O7/c1-27-9-16(30)11-6-12(23)19(13(24)7-11)34-5-3-4-28-21(32)17-20(31)22(36-29-17)8-14(25)18(33-2)15(26)10-35-22/h6-7,10,16,20,27,30-31H,3-5,8-9H2,1-2H3,(H,28,32) |
InChI Key |
KHWOJHLZIWAPIG-UHFFFAOYSA-N |
SMILES |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
Canonical SMILES |
CNCC(C1=CC(=C(C(=C1)Br)OCCCNC(=O)C2=NOC3(C2O)CC(=C(C(=CO3)Br)OC)Br)Br)O |
Synonyms |
psammaplysin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.